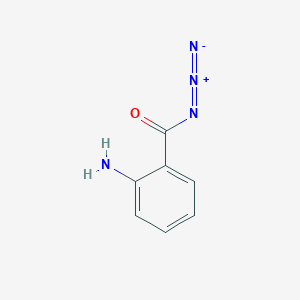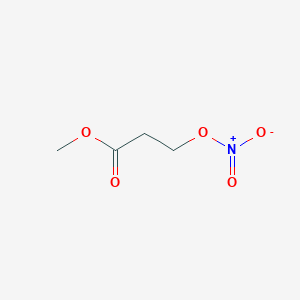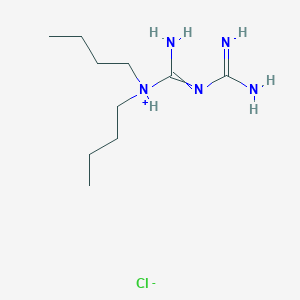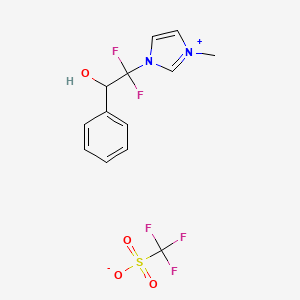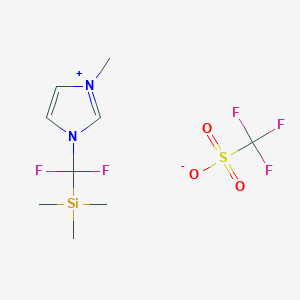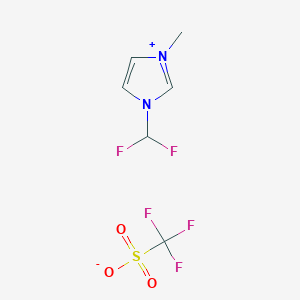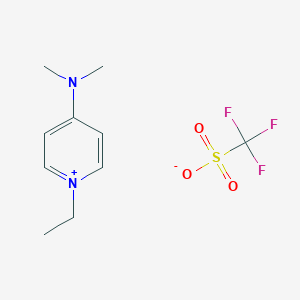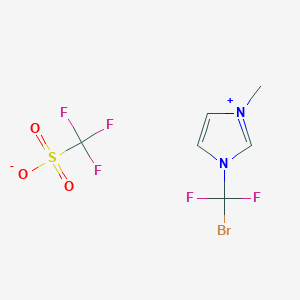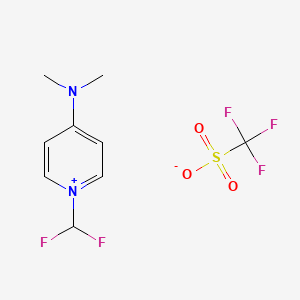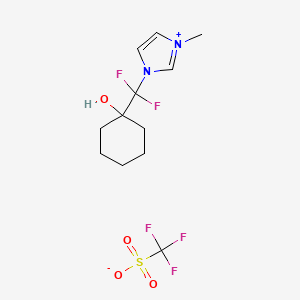
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate is a complex organic compound characterized by the presence of a difluorocyclohexanol group attached to a methylimidazolium core, with a triflate anion
Preparation Methods
The synthesis of 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate typically involves multiple steps, starting with the preparation of the difluorocyclohexanol precursor. This is followed by the introduction of the methylimidazolium group through a series of nucleophilic substitution reactions. The final step involves the incorporation of the triflate anion, often achieved through ion exchange reactions under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate involves its interaction with molecular targets through its functional groups. The difluorocyclohexanol moiety can engage in hydrogen bonding and hydrophobic interactions, while the methylimidazolium core can participate in ionic and π-π interactions. These interactions influence various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
When compared to similar compounds, such as 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-2-phenylimidazole, 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate stands out due to its unique triflate anion, which imparts distinct chemical properties and reactivity. Other similar compounds include various difluorocyclohexanol derivatives and imidazolium-based ionic liquids, each with their own unique set of properties and applications.
Properties
IUPAC Name |
1-[difluoro-(3-methylimidazol-3-ium-1-yl)methyl]cyclohexan-1-ol;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2N2O.CHF3O3S/c1-14-7-8-15(9-14)11(12,13)10(16)5-3-2-4-6-10;2-1(3,4)8(5,6)7/h7-9,16H,2-6H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIOUOHTBHXFAB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(C2(CCCCC2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F5N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)
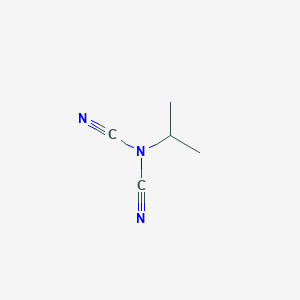

![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)
